N-benzyl-4-(benzylamino)-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-(benzylamino)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the sulfonamide moiety, along with a nitro group and a benzylamino group on the benzene ring. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(benzylamino)-3-nitrobenzenesulfonamide typically involves a multi-step process:
Nitration: The starting material, benzene, undergoes nitration to introduce the nitro group at the desired position on the benzene ring.
Sulfonation: The nitrated benzene is then subjected to sulfonation to introduce the sulfonamide group.
Amination: The sulfonated product is reacted with benzylamine to introduce the benzylamino group.
Benzylation: Finally, the compound is benzylated to attach the benzyl group to the nitrogen atom of the sulfonamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(benzylamino)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzylamino group can undergo nucleophilic substitution reactions with various electrophiles.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as alkyl halides, in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: N-benzyl-4-(benzylamino)-3-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: N-benzyl-4-(benzylamino)-3-nitrobenzenesulfonic acid.
Scientific Research Applications
N-benzyl-4-(benzylamino)-3-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and anticancer properties.
Biological Research: Used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-4-(benzylamino)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide moiety mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-(benzylamino)-3-nitrobenzamide
- N-benzyl-4-(benzylamino)picolinamide
Uniqueness
N-benzyl-4-(benzylamino)-3-nitrobenzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-benzyl-4-(benzylamino)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-23(25)20-13-18(28(26,27)22-15-17-9-5-2-6-10-17)11-12-19(20)21-14-16-7-3-1-4-8-16/h1-13,21-22H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJMWYXEENTAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.